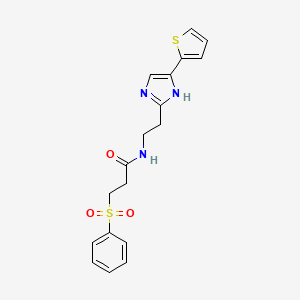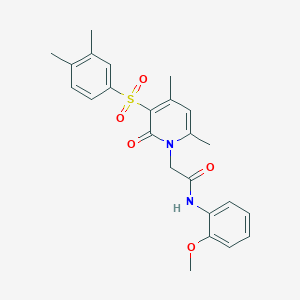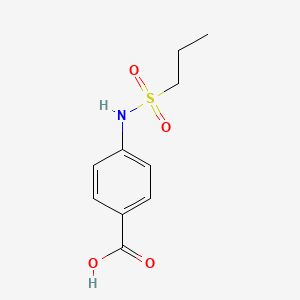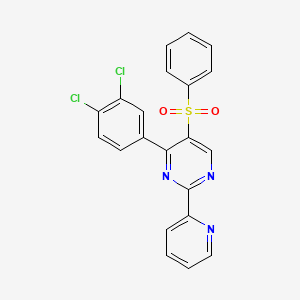
1-Bromo-3-(chloromethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(chloromethyl)-2-methylbenzene is a halogenated aromatic compound that is not explicitly detailed in the provided papers. However, related compounds such as bromobenzene and chlorobenzene derivatives have been studied for various properties and reactions, which can provide insights into the behavior of similar compounds .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions. While the papers provided do not directly address the synthesis of 1-Bromo-3-(chloromethyl)-2-methylbenzene, they do discuss the bromination of related compounds. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene has been examined, leading to various bromination products . This suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been studied using techniques such as NMR spectroscopy and X-ray diffraction. For example, the molecular structure of chlorobenzene has been derived from dipole-dipole coupling constants obtained from NMR spectra . Additionally, the crystal structure and molecular conformation of bromodurene, a related brominated compound, have been determined, showing two stable crystalline phases . These studies indicate that halogenated benzenes can exhibit complex structural behavior, which would also be relevant for 1-Bromo-3-(chloromethyl)-2-methylbenzene.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzenes includes various substitution and elimination reactions. The electrochemical reductions of chloro- and bromoethyl nitrobenzenes have been studied, showing the formation of vinylbenzene and indole derivatives . This demonstrates the potential for halogenated benzenes to undergo reductive transformations, which could be applicable to 1-Bromo-3-(chloromethyl)-2-methylbenzene.
Physical and Chemical Properties Analysis
The physical properties of halogenated benzenes, such as melting points and solubility, are influenced by their molecular structure. For instance, isomeric dibromobenzenes have been shown to have different melting points based on their molecular symmetry and the presence of halogen bonds . The solvates of a bis(bromomethyl)benzene derivative have been characterized, revealing different crystalline environments and conformations . These findings suggest that the physical properties of 1-Bromo-3-(chloromethyl)-2-methylbenzene would be similarly affected by its molecular structure and substituent arrangement.
科学的研究の応用
Thermochemistry of Halogen-Substituted Methylbenzenes
Research conducted by Verevkin et al. (2015) focused on the thermochemical properties of various halogen-substituted methylbenzenes, including 1-bromo-2-methylbenzene and related compounds. They utilized vapor pressure measurements and quantum-chemical methods to calculate gas-phase enthalpies of formation, which are fundamental in understanding the thermochemical behavior of such compounds (Verevkin et al., 2015).
Bromination and Sulfur-functionalized Benzoquinones
Aitken et al. (2016) investigated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to products like 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This study highlights the potential of bromo-substituted methylbenzenes in synthesizing sulfur-containing quinone derivatives, indicating its role in advanced chemical synthesis (Aitken et al., 2016).
Synthesis of Tetramethoxy Methylbenzene
Yang et al. (2006) described an alternative synthesis method for 1,2,3,4-tetramethoxy-5-methylbenzene, using a modified mild brominating agent and chloromethylation. This research demonstrates the applicability of bromo-substituted methylbenzenes in synthesizing complex organic compounds (Yang et al., 2006).
Ring Expansion Studies
Agou et al. (2015) explored the ring expansion of certain bromo-substituted compounds to create complex structures like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This study indicates the potential of bromo-substituted methylbenzenes in facilitating novel ring expansion reactions in organic chemistry (Agou et al., 2015).
Radical and Anionic Polymerization Mechanisms
Hontis et al. (1999) investigated the polymerization mechanisms of chloromethyl-substituted methylbenzene derivatives. This research sheds light on the dual radical and anionic polymerization pathways, which are significant for the development of novel polymeric materials (Hontis et al., 1999).
Liquid-phase Oxidation of Methylbenzenes
Okada and Kamiya (1981) studied the liquid-phase oxidation of methylbenzenes, including bromo-substituted derivatives, using a cobalt-copper-bromide system. This research is relevant in understanding the oxidation mechanisms of such compounds, which is essential in various chemical synthesis processes (Okada & Kamiya, 1981).
特性
IUPAC Name |
1-bromo-3-(chloromethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLQMXTZTSXCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(chloromethyl)-2-methylbenzene | |
CAS RN |
1261449-18-6 |
Source


|
| Record name | 1-bromo-3-(chloromethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)





